molecular formula C14H15ClN2O3 B5866797 N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide

Cat. No. B5866797
M. Wt: 294.73 g/mol
InChI Key: RKZNYFZYMFPVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as CDP323, is a small molecule drug that has shown potential in various scientific research applications. This compound was first synthesized in 2004 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide works by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that is involved in the activation of T cells. By inhibiting DPP-IV, this compound reduces the activation and proliferation of T cells, which in turn reduces the inflammatory response associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are associated with autoimmune diseases. Additionally, this compound has been shown to reduce the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in laboratory experiments is its high potency and selectivity for DPP-IV. This allows for precise control over the inhibition of T cell activation. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another potential direction is the use of this compound in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases beyond autoimmune diseases.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3-(2,5-dioxo-1-pyrrolidinyl)propan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a molecular weight of 348.83 g/mol.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to inhibit the activity of T cells, which play a crucial role in the development of autoimmune diseases.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-10(15)3-2-4-11(9)16-12(18)7-8-17-13(19)5-6-14(17)20/h2-4H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZNYFZYMFPVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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